molecular formula C20H16N2O6S2 B2933860 4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 903455-51-6

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B2933860
CAS No.: 903455-51-6
M. Wt: 444.48
InChI Key: RTOXKVPUCVHJIL-TZWKYVIBSA-N
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Description

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H16N2O6S2 and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Properties

  • Novel thioxothiazolidin-4-one derivatives have been synthesized and shown to exhibit significant anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have demonstrated the ability to inhibit tumor growth, reduce ascites tumor volume, and increase the lifespan of tumor-bearing mice, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

  • Research on (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives and their antimicrobial efficacy against gram-positive and gram-negative bacteria has been conducted. These compounds, particularly derivative 6c, have shown moderate to good antimicrobial activity, comparable to Ampicillin and lower than Ciprofloxacin, suggesting their utility in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Synthesis Techniques

  • A study detailing the synthesis of functionalized allylic sulfoxides for constructing 2,3,4-trisubstituted furans via a [3 + 2] annulation highlights innovative approaches in organic synthesis. This work provides a methodology for generating furan derivatives efficiently, showcasing the flexibility of these chemical frameworks for various applications (Fu et al., 2008).

Optical Properties

  • The linear and nonlinear optical properties of azo aminosalicylic acid derivatives, specifically 4-ATS and 5-ATS, have been explored. These studies reveal the potential of these compounds in optoelectronic applications due to their interesting optical characteristics, including changes in refractive index and optical absorption upon UV irradiation, indicating their suitability for use in optical devices (El-Ghamaz et al., 2018).

Properties

IUPAC Name

4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S2/c23-15-11-12(6-7-14(15)19(26)27)21-17(24)8-9-22-18(25)16(30-20(22)29)5-1-3-13-4-2-10-28-13/h1-7,10-11,23H,8-9H2,(H,21,24)(H,26,27)/b3-1+,16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOXKVPUCVHJIL-TZWKYVIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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